Mesityl 2,4,6-trimethylbenzenesulfonate

Physical Organic Chemistry Leaving Group Kinetics Solvolysis

Mesityl 2,4,6-trimethylbenzenesulfonate (CAS 299968-84-6) is a symmetrical diaryl sulfonate ester in which both the sulfonic acid moiety and the phenolic alcohol moiety bear the 2,4,6-trimethylphenyl (mesityl) substituent. With a molecular formula of C₁₈H₂₂O₃S and a molecular weight of 318.4 g·mol⁻¹, this compound belongs to the class of sterically hindered arylsulfonate esters that have found particular utility as activated intermediates and mechanistic probes in organic synthesis.

Molecular Formula C18H22O3S
Molecular Weight 318.43
CAS No. 299968-84-6
Cat. No. B2876090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesityl 2,4,6-trimethylbenzenesulfonate
CAS299968-84-6
Molecular FormulaC18H22O3S
Molecular Weight318.43
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=C(C=C(C=C2C)C)C)C
InChIInChI=1S/C18H22O3S/c1-11-7-13(3)17(14(4)8-11)21-22(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
InChIKeyKVKAYMBXVDFTLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Mesityl 2,4,6-trimethylbenzenesulfonate (CAS 299968-84-6): A Dual-Mesityl Sulfonate Ester for Demanding Synthetic and Mechanistic Applications


Mesityl 2,4,6-trimethylbenzenesulfonate (CAS 299968-84-6) is a symmetrical diaryl sulfonate ester in which both the sulfonic acid moiety and the phenolic alcohol moiety bear the 2,4,6-trimethylphenyl (mesityl) substituent . With a molecular formula of C₁₈H₂₂O₃S and a molecular weight of 318.4 g·mol⁻¹, this compound belongs to the class of sterically hindered arylsulfonate esters that have found particular utility as activated intermediates and mechanistic probes in organic synthesis . The mesitylenesulfonate (Mst) leaving group is recognized for its distinct steric and electronic profile compared to the more common tosylate (Ts) and mesylate (Ms) groups, and the symmetrical bis-mesityl structure of this specific ester maximizes steric bulk at both the electrophilic sulfur center and the departing phenoxide [1][2].

Pd Coupling Supports Suzuki-Miyaura C-C bond formation with arylboronic acids; mesitylenesulfonate leaving group reported as preferred for nucleoside arylation.
Mechanistic Probe Serves as a calibrated slow leaving group for solvolysis kinetics and Hammett-Taft correlations; rate data referenced to tosylate benchmark.
Regioselective Transfer Enables site-selective sulfonate installation on polyol scaffolds (e.g., cyclodextrins) via steric discrimination not achievable with tosyl reagents.

Why Mesityl 2,4,6-Trimethylbenzenesulfonate Cannot be Replaced by Generic Tosyl or Mesityl Benzenesulfonate Analogs: The Dual Steric Imperative


Arylsulfonate esters are frequently treated as interchangeable leaving-group precursors in nucleophilic substitution and cross-coupling chemistry; however, the reactivity, stability, and selectivity of these compounds are exquisitely sensitive to the steric and electronic properties of both the sulfonate leaving group and the departing aryloxy moiety [1]. In the case of mesityl 2,4,6-trimethylbenzenesulfonate, the simultaneous presence of mesityl groups on both sides of the sulfonate ester creates a steric environment that cannot be replicated by mixed aryl sulfonates such as mesityl tosylate (mesityl 4-methylbenzenesulfonate) or mesityl benzenesulfonate [2]. Published solvolysis data demonstrate that the 2,4,6-trimethylbenzenesulfonate leaving group departs at rates 4–11 times slower than the tosylate group, with the differential magnifying as the steric demand of the substrate increases [3]. This means that substituting a mesityl sulfonate with a tosylate or benzenesulfonate ester will alter reaction kinetics, product distributions, and storage stability in ways that are predictable only when the leaving-group structure is explicitly considered. The sections below provide the quantitative, comparator-anchored evidence required to make an informed procurement decision.

Target: Mesityl 2,4,6-trimethylbenzenesulfonate
Dual mesityl groups create a sterically shielded electrophilic center; reported slower solvolysis kinetics and stability in Pd-catalyzed cross-coupling.
Substitute: Tosylate / Benzenesulfonate analogs
Lack the ortho-methyl steric bulk; departure rate and storage stability differ significantly. Tosyl analogue undergoes hydrolysis and fails in Pd-mediated couplings where Mst succeeds.
Similar arylsulfonate does not mean interchangeable leaving group. Verify reactivity profile before substitution.

Quantitative Differentiation Evidence: Mesityl 2,4,6-Trimethylbenzenesulfonate vs. Closest In-Class Analogs


Solvolysis Leaving-Group Reactivity: Mst vs. Tosylate — 4- to 11-Fold Rate Suppression Confirmed Across Four Substrate Classes

In a direct head-to-head study, Tidwell (1974) prepared and compared the acetolysis rates of 2,4,6-trimethylbenzenesulfonate (Mst) esters, 2,4,6-triisopropylbenzenesulfonate (Tps) esters, and p-toluenesulfonate (Ts) esters of four structurally diverse alcohols. Rates were measured relative to the corresponding tosylate (set to 1.0) at 25°C in acetic acid. The Mst esters consistently solvolyzed 4.3- to 10.8-fold more slowly than the Ts analogues, and the retardation was most pronounced for the most sterically congested substrate (di-tert-butylcarbinyl) [1]. This slowing is attributed primarily to inductive electron donation by the ortho-methyl groups, which stabilizes the ground-state sulfonate ester and raises the activation barrier for ionization. The data establish that mesityl 2,4,6-trimethylbenzenesulfonate — bearing the same Mst leaving group — will inherently exhibit slower nucleophilic displacement kinetics than its tosylate counterpart, a critical parameter for reaction design where controlled release of the sulfonate is desired.

Solvolysis rate (Mst vs Ts)
Head-to-head
Mst esters 4.3–10.8× slower than tosylate (acetolysis, 25°C)
Ts ester baseline rate = 1.00
Reported rate retardation supports controlled activation in mechanistic studies.
Rate differential magnifies with steric bulk of substrate.
Physical Organic Chemistry Leaving Group Kinetics Solvolysis

Pd-Catalyzed Cross-Coupling: (2,4,6-Trimethylphenyl)sulfonyl Stability/Reactivity Outperforms p-Toluenesulfonyl in Nucleoside C-4 Arylation

Kang et al. (2007) prepared two O⁴-arylsulfonylthymidine precursors — one bearing the (4-methylphenyl)sulfonyl (tosyl) group and the other bearing the (2,4,6-trimethylphenyl)sulfonyl group — and directly compared their stability and reactivity in Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids. The tosyl derivative (compound 3) underwent approximately 40% hydrolysis over 6 months at 4–5°C in the solid state, whereas the mesityl derivative (compound 2) was stable to storage for at least 2 months under identical conditions and displayed superior oxidative-addition reactivity, delivering C-4 aryl products in 84–97% yield across multiple arylboronic acid substrates at room temperature in 15 h using Pd(OAc)₂/2-(dicyclohexylphosphino)-1,1′-biphenyl [1]. The tosyl analogue was not a viable partner for this transformation [1][2].

Cross-coupling stability & reactivity
Head-to-head
Mst derivative solid-state stable ≥2 months; 84–97% coupling yield
Ts analogue ~40% hydrolysis over 6 months; coupling not viable
Supports procurement for Pd-catalyzed nucleoside arylation; tosylate is an unsuitable replacement.
Data from thymidine O⁴-sulfonate derivatives.
Palladium Catalysis Suzuki-Miyaura Coupling Nucleoside Chemistry

Beckmann Rearrangement: Mesitylenesulfonate Leaving Group Yields Superior Lactam Formation vs. Tosylate and Benzenesulfonate

Ramalingan and Park (2008) demonstrated that in situ-generated oxime mesitylenesulfonates undergo Beckmann rearrangement to lactams and amides in many cases with excellent yields, and that the use of benzene- or toluenesulfonyl chloride under otherwise identical conditions led to decreased yields . The enhanced leaving group ability of the bulky mesitylenesulfonate moiety was explicitly credited as the source of the yield advantage. Although the study used mesitylenesulfonyl chloride to generate the oxime sulfonates in situ, the active intermediate is structurally analogous to the mesityl 2,4,6-trimethylbenzenesulfonate leaving group, and the comparative data against tosylate and benzenesulfonate are directly relevant .

Beckmann rearrangement yield
Class-level
Reported yield advantage over tosylate and benzenesulfonate; exact yields not in summary.
Supports selection for lactam synthesis; verify exact yields in full paper.
Class inference from oxime mesitylenesulfonate; source review required.
Beckmann Rearrangement Lactam Synthesis Leaving Group Effects

Regioselective Primary-Hydroxy Sulfonylation of α-Cyclodextrin: Mesitylenesulfonyl Chloride Achieves Discrimination Where Tosyl Chloride Does Not

Yoshikiyo et al. (2015) quantitatively analyzed the reaction products of α-cyclodextrin (α-CD) with mesitylenesulfonyl chloride (MessCl) and showed that di- and tri-mesitylenesulfonylation of the primary hydroxy groups is regioselective: the reaction of mono-6-O-mesitylenesulfonyl-α-CD with MessCl gave less 6A,6C-di-O-mesitylenesulfonyl-α-CD than 6A,6B-di-O-mesitylenesulfonyl-α-CD, and the 6A,6D-di-O-mesitylenesulfonyl-α-CD gave less 6A,6B,6E-tri-O-mesitylenesulfonyl-α-CD than 6A,6B,6D-tri-O-mesitylenesulfonyl-α-CD [1]. These results indicate that the mesitylenesulfonyl group attached to glucopyranose-A sterically retards further mesitylenesulfonylation of the primary hydroxy group of Glc-C, a discrimination not achievable with p-toluenesulfonyl chloride, which yields nonselective mixtures [1][2].

Cyclodextrin regioselectivity
Class-level
Mst reagent preferential 6A,6B- over 6A,6C-disubstitution
Ts reagent nonselective mixture of primary/secondary sulfonates
Steric discrimination reported for cyclodextrin primary-side sulfonation; tosyl cannot replicate control.
Quantitative ratios in original paper; principle extensible to other polyols.
Cyclodextrin Chemistry Regioselective Sulfonylation Steric Control

Nucleoside C-6 Arylsulfonate Optimization: Mesitylenesulfonate is the Optimal Leaving Group Among Six Arylsulfonates Evaluated

Lakshman et al. (2005) systematically evaluated a panel of nucleoside O⁶-arylsulfonates — including phenyl, 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl, 2-nitrophenyl, 2-thienyl, and 2,4,6-trimethylphenyl (mesityl) derivatives — for Pd-catalyzed C-C bond formation with arylboronic acids. Among all arylsulfonates tested, the O⁶-(2,4,6-trimethylphenyl)sulfonate proved optimal for cross-coupling, whereas the 2-nitrophenyl and 2-thienyl derivatives were completely ineffective substrates [1]. This represents a class-level endorsement of the mesitylenesulfonate group as the leaving group of choice for this important class of transformations.

Nucleoside C-6 arylsulfonate ranking
Head-to-head
Mesitylenesulfonate ranked optimal among seven arylsulfonates; 2-nitrophenyl and 2-thienyl ineffective.
Reported top-ranked leaving group for Pd-catalyzed C-6 nucleoside coupling across a broad panel.
Full comparative yields in Lakshman et al. (2005) Table 2.
Nucleoside Modification Arylsulfonate Leaving Groups Palladium Catalysis

When to Procure Mesityl 2,4,6-Trimethylbenzenesulfonate: Evidence-Backed Application Scenarios


Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Sulfonates with Arylboronic Acids

Based on direct head-to-head evidence from the Lakshman and Kang laboratories, the mesitylenesulfonate leaving group is either optimal or uniquely competent among aryl sulfonates for Pd-catalyzed C-C bond formation at the C-4 and C-6 positions of pyrimidine nucleosides [1][2]. Mesityl 2,4,6-trimethylbenzenesulfonate provides this same leaving group in a pre-formed, shelf-stable ester that can be directly employed as a substrate for cross-coupling or as a model compound for method development. The tosylate analogue is not a viable surrogate for this application [1].

Mechanistic Probe Studies Requiring a Quantitatively Calibrated, Slow Leaving Group

The Tidwell solvolysis data provide absolute rate constants relative to tosylate for the 2,4,6-trimethylbenzenesulfonate leaving group across four substrate classes (2-propyl, di-tert-butylcarbinyl, 1-adamantyl, and 2-adamantyl) [3]. Mesityl 2,4,6-trimethylbenzenesulfonate extends this mechanistic toolkit as a symmetrical, analytically tractable diaryl sulfonate that can serve as a reference standard for kinetic studies, Hammett-Taft correlations, and computational benchmarking of sulfonate ester reactivity.

Regioselective Installation of Sulfonate Leaving Groups on Polyhydroxylated Substrates

The Yoshikiyo study on α-cyclodextrin mesitylenesulfonylation demonstrates that the steric demand of the mesitylenesulfonyl group imparts regioselectivity that is absent with the standard p-toluenesulfonyl (tosyl) reagent [4]. This principle is directly extensible to mesityl 2,4,6-trimethylbenzenesulfonate as a reagent for site-selective sulfonate transfer to other polyol or polyhydroxy scaffolds, where the dual steric shielding of the symmetrical mesityl ester may further enhance discrimination between competing nucleophilic sites.

Synthesis of Sterically Shielded Aryl Amines and Aryl Sulfonamides via Regioselective C-O/S-O Cleavage

Crystallographic and synthetic studies of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate have established that arylsulfonates of this class can undergo regioselective C-O or S-O bond cleavage to afford either arylamine or arylsulfonamide products depending on the nucleophile and conditions employed [5]. Mesityl 2,4,6-trimethylbenzenesulfonate, with its symmetric structure, offers a cleaner model system for studying the mechanistic bifurcation between these pathways and for developing selective amination methodologies.

Application
Selection Property
Validation Focus
Pd-catalyzed Suzuki-Miyaura cross-coupling
Mesitylenesulfonate leaving group stability/reactivity balance
Coupling yield and substrate scope verification
Mechanistic solvolysis probe
Calibrated solvolysis rate relative to tosylate
Kinetic benchmarking under specified conditions
Regioselective polyol sulfonation
Steric discrimination of bis-mesityl structure
Site-selectivity on target scaffold
Selective C-O/S-O cleavage for amination
Symmetrical diaryl sulfonate architecture
Product distribution between amine and sulfonamide pathways
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